molecular formula C22H21N3OS B2648822 N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide CAS No. 897463-93-3

N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B2648822
CAS No.: 897463-93-3
M. Wt: 375.49
InChI Key: MNQOKTSGBYPAKK-UHFFFAOYSA-N
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Description

“N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” is a small molecule compound. It is a derivative of imidazo[2,1-b]thiazole, a fused bicyclic heterocycle . This compound has been explored for its anticancer properties .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives has been achieved through a highly efficient catalyst-free microwave-assisted procedure . This method provides rapid access to functionalized imidazo[2,1-b]thiazoles from 2-aminobenzothiazole . The synthetic strategy possesses desirable features, including high product purity, accessible starting materials, broad substrate scope, scalability, and transformability .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a phenethyl group, a p-tolyl group, and an imidazo[2,1-b]thiazol-3-yl group. The exact structure can be determined using techniques such as NMR .

Scientific Research Applications

Synthesis and Biological Activities A range of N-(6-arylbenzo[d]thiazol-2-yl)acetamides were synthesized through C-C coupling methods, showing notable activities in various biological assays. These compounds, including structures similar to the queried chemical, demonstrated significant urease inhibition activity, surpassing the standard inhibitors used in the study. Molecular docking studies provided insights into the inhibition mechanism, highlighting the importance of H-bonding with the enzyme's active site for effective inhibition (Gull et al., 2016).

Anticancer Activities Compounds with a core structure of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide, akin to the queried chemical, were synthesized and evaluated for their anticancer properties. Selected derivatives demonstrated promising anticancer activity against a panel of 60 human tumor cell lines, showing particular efficacy against melanoma cell lines (Duran & Demirayak, 2012).

Antimycotic Properties Research on derivatives of 1-phenethylimidazole, which shares a partial structural resemblance with the queried compound, revealed significant antimycotic activity against dermatophytes, yeast cells (Candida albicans), and gram-positive bacteria. This indicates the potential for developing broad-spectrum antimycotic agents based on this chemical scaffold (Godefroi et al., 1969).

Heterocyclic Syntheses Thioureido-acetamides have been utilized as precursors for the synthesis of various heterocycles, including 2-iminothiazoles and imidazo[1,2-c]pyrimidines, through one-pot cascade reactions. These syntheses demonstrate the versatility of acetamide derivatives in generating a wide range of biologically active heterocyclic compounds (Schmeyers & Kaupp, 2002).

Antimicrobial Activity of Sulfamoyl Acetamides A novel class of bis-heterocyclic sulfamoyl acetamides showed potent antimicrobial activity, particularly against Pseudomonas aeruginosa and Penicillium chrysogenum. These findings suggest the potential of sulfamoyl acetamide derivatives in developing new antimicrobial agents (Divya et al., 2015).

Future Directions

The future directions for “N-phenethyl-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide” could involve further exploration of its anticancer properties . Additionally, the development of more efficient synthesis methods could be a focus .

Properties

IUPAC Name

2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3OS/c1-16-7-9-18(10-8-16)20-14-25-19(15-27-22(25)24-20)13-21(26)23-12-11-17-5-3-2-4-6-17/h2-10,14-15H,11-13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQOKTSGBYPAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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